molecular formula C21H21N3O4 B2475632 N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 941895-98-3

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B2475632
CAS No.: 941895-98-3
M. Wt: 379.416
InChI Key: WURGEIBJBLQQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-Ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide is a synthetic small molecule with a molecular formula of C21H21N3O4 and a molecular weight of 379.41 g/mol . This compound is built around a pyridazine core, a heterocyclic ring system known for its wide range of biological activities and increasing popularity in pharmaceutical development . The pyridazine is substituted with an ethoxy group and linked via a phenyl ring to a 2,6-dimethoxybenzamide moiety. Researchers value this compound as a key chemical intermediate for constructing more complex molecular architectures in medicinal chemistry programs . Its structural features are of significant interest for probing biological pathways, particularly in therapeutic areas such as oncology, inflammation, and cardiovascular diseases, where pyridazine-based molecules have shown promise . The presence of the 2,6-dimethoxybenzamide group is a notable feature shared with established active ingredients like the herbicide isoxaben, which functions by inhibiting cell wall synthesis in plants . This suggests potential research applications for this compound in exploring similar mechanisms of action or in plant biology studies. Available with a purity of 90% and above, it is supplied for laboratory research purposes . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-19-13-12-16(23-24-19)14-8-10-15(11-9-14)22-21(25)20-17(26-2)6-5-7-18(20)27-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURGEIBJBLQQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, applications, and data for compounds analogous to N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide:

Compound Name Core Structure Key Substituents Application/Use Key Data/Findings
This compound Benzamide 4-(6-Ethoxypyridazin-3-yl)phenyl, 2,6-dimethoxy Inferred: Herbicide/Kinase Inhibitor No direct data; inferred from structural similarity to isoxaben and kinase inhibitors
Isoxaben (N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) Benzamide 3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl, 2,6-dimethoxy Herbicide Widely used pre-emergent herbicide; targets cellulose synthesis in plants
4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-N-(tert-butyl)-2,6-dimethoxybenzamide (33e) Benzamide 5-Bromo-benzimidazole, tert-butyl, 2,6-dimethoxy Salt-inducible kinase inhibitor LC-MS: m/z = 430.1–432.1 [M+H]; optimized for selectivity and pharmacokinetics
SiFA-M-FP,5 Benzamide + maleimide-fluorosilyl hybrid Fluorosilyl-phenyl, allylpyrrolidin-thiol, 2,3-dimethoxy Radiopharmaceutical (PET imaging) ESI-MS: m/z = 712.36 [M+H]; synthesized via Michael addition (49% yield)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridinamine + benzodioxin Dihydrobenzodioxin, dimethylaminomethylphenyl, 2-methoxy Research compound Molecular weight: 391.46; limited validation for medical use

Key Differentiators

Substituent Diversity: The ethoxypyridazine group in the target compound distinguishes it from isoxaben (isoxazole) and compound 33e (benzimidazole). Dimethoxy positioning: All compounds share 2,6-dimethoxybenzamide, but substituents on the adjacent aromatic ring dictate function. For example, isoxaben’s bulky isoxazole group enhances herbicidal activity, while 33e’s bromo-benzimidazole improves kinase inhibition .

Pharmacokinetic and Synthetic Profiles: Compound 33e demonstrates optimized pharmacokinetics (e.g., LC-MS data) for kinase inhibition, synthesized via amide coupling . SiFA-M-FP,5’s fluorosilyl group enables radiopharmaceutical applications, synthesized via a rapid Michael addition (10 minutes, 49% yield) .

Biological Targets: Isoxaben directly inhibits plant cellulose synthase, while kinase inhibitors like 33e target human enzymes . The ethoxypyridazine moiety in the target compound may interact with analogous or novel biological pathways.

Research Implications and Gaps

  • Agrochemical Potential: Structural alignment with isoxaben suggests herbicidal utility, but empirical validation is needed to confirm target specificity and efficacy .
  • Kinase Inhibition : The dimethoxybenzamide scaffold is shared with kinase inhibitors (e.g., 33e), implying possible repurposing for therapeutic applications .

Biological Activity

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways such as the Hedgehog signaling pathway. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H21_{21}N3_3O4_4
  • Molecular Weight : 379.409 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)

The compound features a pyridazine moiety linked to a dimethoxybenzamide structure, which is crucial for its biological interactions.

This compound primarily acts as a modulator of the Hedgehog signaling pathway, which is vital in various developmental processes and has been implicated in several cancers. The compound inhibits the pathway by targeting Smoothened (Smo), a key protein in this signaling cascade.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Hedgehog Pathway InhibitionSuppresses tumor growth in xenograft models
Antiproliferative ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces cytokine production in vitro

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in reducing cell viability in pancreatic and breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Hedgehog Pathway Modulation :
    • A study conducted on mice bearing xenografts of human tumors revealed that treatment with this compound resulted in a marked reduction in tumor size compared to controls. This effect was attributed to the compound's ability to inhibit Smo activity effectively.
  • Cell Line Studies :
    • In a series of experiments using MDA-MB-231 breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analyses demonstrated an increase in early and late apoptotic cells following treatment with varying concentrations of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.